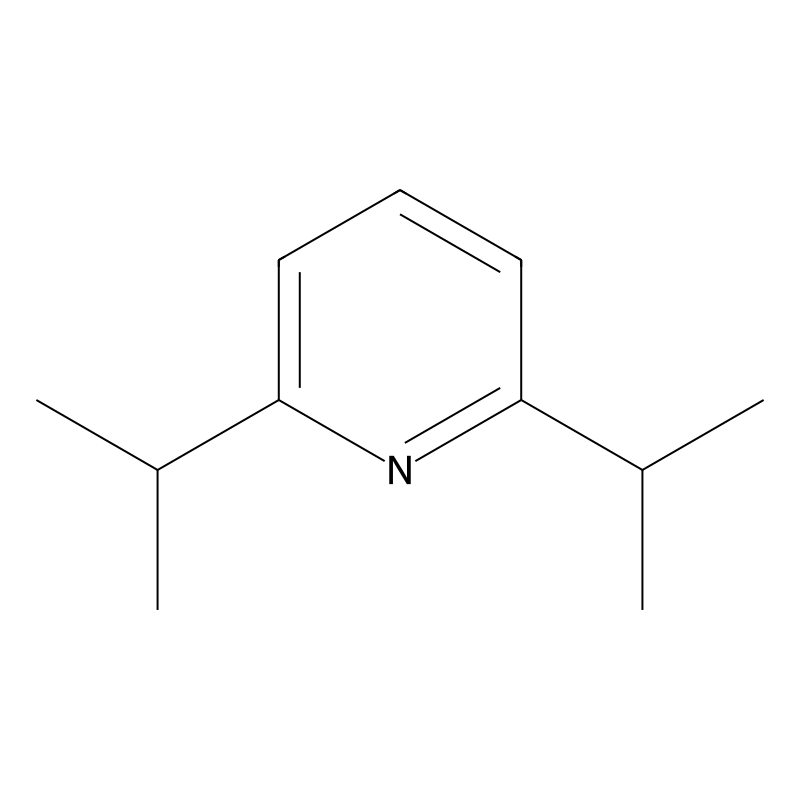

2,6-Diisopropylpyridine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Ligand Design

2,6-DIP can be chemically modified to create chelating ligands, molecules that can bind to metal ions with multiple attachment points. These modified ligands are then used to study the interaction between the metal and the ligand, which can be relevant in various fields like catalysis and material science [].

Organic Synthesis

2,6-DIP can serve as a starting material for the synthesis of heterocyclic compounds, which are organic molecules containing atoms other than carbon and hydrogen in their ring structure. These heterocyclic compounds can possess various biological activities or other interesting properties, making them valuable for further research [, ].

Polymers

2,6-DIP can be incorporated into the structure of polymers, large molecules formed by repeating units. This incorporation can potentially modify the properties of the resulting polymer, such as its thermal stability or mechanical strength [].

2,6-Diisopropylpyridine is an organic compound with the molecular formula . It is characterized as a colorless to pale yellow liquid with a distinctive odor. This compound belongs to the class of pyridines, which are heterocyclic aromatic compounds containing nitrogen in the ring structure. The presence of two isopropyl groups at the 2 and 6 positions of the pyridine ring enhances its steric bulk, making it a hindered base. This structural feature contributes to its unique chemical properties and reactivity compared to simpler pyridine derivatives .

The biological activity of 2,6-Diisopropylpyridine has been explored in various studies. While specific pharmacological effects are not extensively documented, compounds with similar structures often exhibit significant biological properties. For instance, certain pyridine derivatives have been studied for their potential as anti-inflammatory agents and enzyme inhibitors. The unique steric properties of 2,6-Diisopropylpyridine may influence its interaction with biological targets, although more research is needed to elucidate its specific biological roles .

The synthesis of 2,6-Diisopropylpyridine typically involves the alkylation of pyridine with isopropyl halides or through the reaction of pyridine derivatives with isopropyl groups using suitable reagents. One common method includes treating pyridine with isopropyllithium or similar reagents under controlled conditions to achieve selective substitution at the 2 and 6 positions .

Another approach may involve the use of transition metal catalysts to facilitate the introduction of isopropyl groups onto the pyridine ring. The choice of method can affect yield and purity, making optimization essential for industrial applications.

2,6-Diisopropylpyridine finds applications in various fields, particularly in organic synthesis and coordination chemistry. It serves as a ligand in metal complexes and catalysis due to its ability to stabilize transition metals through coordination. Additionally, its properties make it useful in organic reactions requiring a sterically hindered base .

In industrial contexts, it may also be utilized as an additive in polymer formulations or as a solvent in specific chemical processes.

Interaction studies involving 2,6-Diisopropylpyridine primarily focus on its behavior as a ligand in coordination complexes. These studies often assess how this compound interacts with various metal ions and the resulting stability and reactivity of the complexes formed. Research indicates that its bulky structure can significantly influence coordination geometry and ligand exchange dynamics in metal-ligand systems .

Moreover, investigations into its interactions with other organic molecules could reveal insights into its potential applications in drug design or materials science.

Several compounds share structural similarities with 2,6-Diisopropylpyridine. Here are some notable examples:

| Compound Name | Structure Features | Unique Characteristics |

|---|---|---|

| 2,4-Diisopropylpyridine | Isopropyl groups at positions 2 and 4 | Different steric hindrance affecting reactivity |

| 2,6-Di-tert-butylpyridine | Two tert-butyl groups | Greater steric hindrance compared to diisopropyl variant |

| 3-Isopropylpyridine | Isopropyl group at position 3 | Less sterically hindered than 2,6-Diisopropylpyridine |

| 2-Methyl-6-isopropylpyridine | Methyl at position 2 and isopropyl at 6 | Different electronic properties due to methyl substitution |

The uniqueness of 2,6-Diisopropylpyridine lies in its specific arrangement of isopropyl groups which provide distinct steric hindrance and electronic effects compared to other similar compounds. This structural configuration influences its reactivity and applications significantly within organic chemistry and materials science .